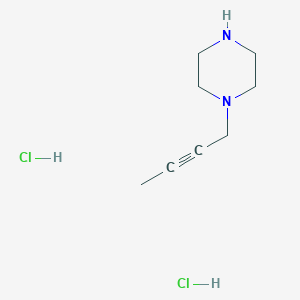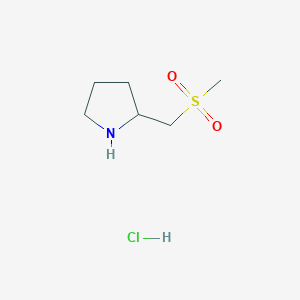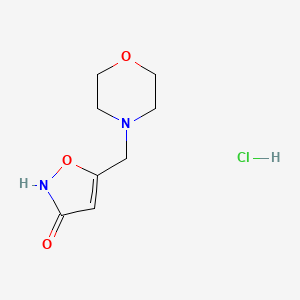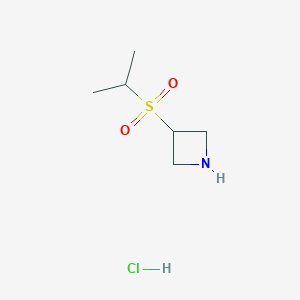
1-(But-2-yn-1-yl)piperazine dihydrochloride
Übersicht
Beschreibung
1-(But-2-yn-1-yl)piperazine dihydrochloride, also known as BYP, is a chemical compound that belongs to the family of piperazines. It has a CAS number of 2097988-70-8 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(But-2-yn-1-yl)piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(But-2-yn-1-yl)piperazine dihydrochloride is1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H . The molecular weight is 211.13 g/mol . Physical And Chemical Properties Analysis
1-(But-2-yn-1-yl)piperazine dihydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1-(But-2-yn-1-yl)piperazine dihydrochloride” is a chemical compound used in various synthetic processes . It’s often used as a building block in the synthesis of more complex molecules .
Drug Development
The piperazine moiety, which is part of “1-(But-2-yn-1-yl)piperazine dihydrochloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Kinase Inhibitors
Piperazine-containing drugs, like “1-(But-2-yn-1-yl)piperazine dihydrochloride”, are often used as kinase inhibitors . These inhibitors are important in the treatment of cancer and other diseases.
Receptor Modulators
Another application of piperazine-containing compounds is as receptor modulators . They can be used to modulate the activity of various receptors in the body, which can have therapeutic effects.
Analytical Chemistry
“1-(2-Pyridyl)piperazine”, a similar compound to “1-(But-2-yn-1-yl)piperazine dihydrochloride”, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(But-2-yn-1-yl)piperazine dihydrochloride” could have similar applications.
Fluorometric Determination
“1-(2-Pyridyl)piperazine” has also been used as a reagent for the fluorometric determination of airborne diisocyanates . Again, “1-(But-2-yn-1-yl)piperazine dihydrochloride” might have similar uses.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-but-2-ynylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXLXLKBYCXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-2-yn-1-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)




![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)


